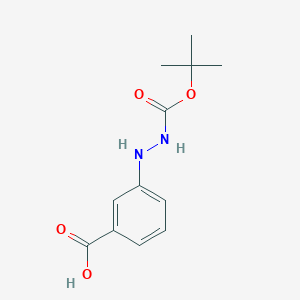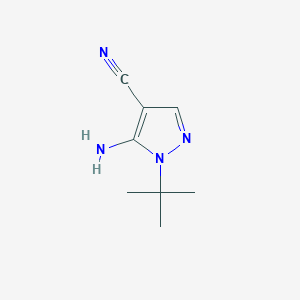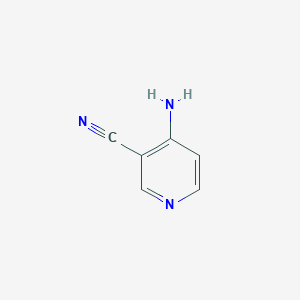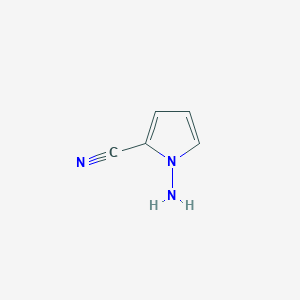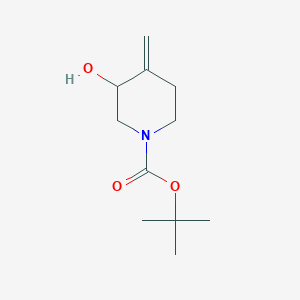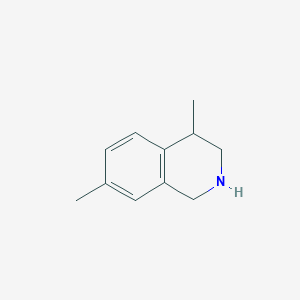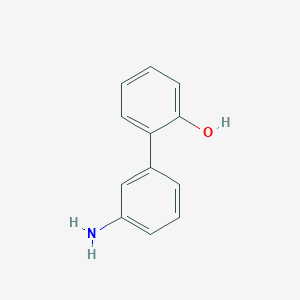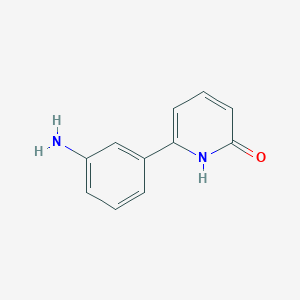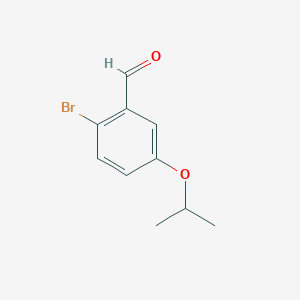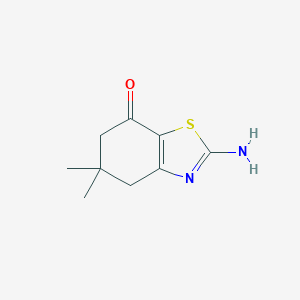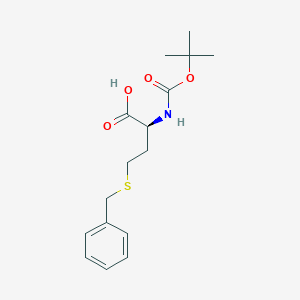
Boc-hocys(bzl)-OH
Vue d'ensemble
Description
Boc-hocys(bzl)-OH: is a compound used in peptide synthesis. It is a derivative of cysteine, an amino acid, and is often used as a building block in the synthesis of peptides and proteins. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-hocys(bzl)-OH typically involves the protection of the amino group of cysteine with a tert-butoxycarbonyl (Boc) group. The benzyl (bzl) group is used to protect the thiol group of cysteine. The general synthetic route involves the following steps:
Protection of the Amino Group: The amino group of cysteine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of the Thiol Group: The thiol group is protected by reacting it with benzyl bromide in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors, and the product is purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection Reactions: Boc-hocys(bzl)-OH undergoes deprotection reactions to remove the Boc and benzyl protecting groups. The Boc group is typically removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA). The benzyl group is removed using catalytic hydrogenation.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains. This is typically done using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Common Reagents and Conditions:
Trifluoroacetic Acid (TFA): Used for the removal of the Boc protecting group.
Catalytic Hydrogenation: Used for the removal of the benzyl protecting group.
Coupling Reagents: DCC or EDC are commonly used for peptide coupling reactions.
Major Products Formed:
Deprotected Cysteine Derivatives: After deprotection, the major products are cysteine derivatives without the Boc and benzyl groups.
Peptide Chains: When used in coupling reactions, the major products are longer peptide chains.
Applications De Recherche Scientifique
Chemistry: Boc-hocys(bzl)-OH is widely used in the field of peptide chemistry. It serves as a building block for the synthesis of peptides and proteins, which are essential for studying protein structure and function.
Biology: In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors to study enzyme activity and protein-protein interactions.
Medicine: The compound is used in the synthesis of peptide-based drugs. Peptides synthesized using this compound can be used as therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based diagnostic agents.
Mécanisme D'action
The mechanism of action of Boc-hocys(bzl)-OH is primarily related to its role as a building block in peptide synthesis. The Boc and benzyl protecting groups allow for selective reactions at the amino and thiol groups, respectively. This enables the stepwise synthesis of peptides with high precision.
Molecular Targets and Pathways: As a synthetic intermediate, this compound itself does not have specific molecular targets. the peptides synthesized using this compound can target various proteins and enzymes in biological systems.
Comparaison Avec Des Composés Similaires
Boc-cys-OH: Similar to Boc-hocys(bzl)-OH but without the benzyl protecting group on the thiol.
Fmoc-cys(bzl)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of a Boc group for amino protection.
Boc-cys(Trt)-OH: Uses a trityl (Trt) group for thiol protection instead of a benzyl group.
Uniqueness: this compound is unique in its combination of Boc and benzyl protecting groups, which provide orthogonal protection for the amino and thiol groups. This allows for selective deprotection and coupling reactions, making it a versatile building block in peptide synthesis.
Propriétés
IUPAC Name |
(2S)-4-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-16(2,3)21-15(20)17-13(14(18)19)9-10-22-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZRILZGPVJXKH-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901172013 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(phenylmethyl)-L-homocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901172013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16947-99-2 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(phenylmethyl)-L-homocysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16947-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(phenylmethyl)-L-homocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901172013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


